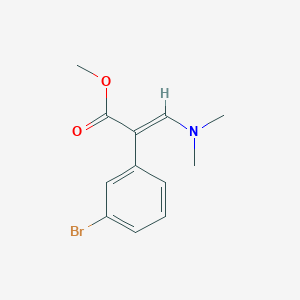

methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate

Description

Properties

IUPAC Name |

methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-14(2)8-11(12(15)16-3)9-5-4-6-10(13)7-9/h4-8H,1-3H3/b11-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSXRGAHCLSQFM-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C1=CC(=CC=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C1=CC(=CC=C1)Br)/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Synthetic Precursors

The synthesis of methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate requires carefully selected starting materials to ensure efficient formation of the bromophenyl and dimethylamino moieties. The primary precursors include 3-bromobenzaldehyde or 3-bromophenylacetone , which serve as the aromatic backbone, and N,N-dimethylformamide dimethyl acetal (DMF-DMA) , a reagent critical for introducing the dimethylamino group . Additional components such as methyl acetoacetate or ethyl benzoylacetate derivatives are employed to construct the prop-2-enoate ester framework .

A notable example involves the use of ethyl 3-(3-bromophenyl)-3-oxopropanoate as a key intermediate. This compound undergoes condensation with DMF-DMA to form the enaminone core, followed by transesterification with methanol to yield the methyl ester . The bromine atom’s electron-withdrawing nature enhances the reactivity of the phenyl ring, facilitating subsequent functionalization while maintaining steric accessibility .

Condensation Reactions for Enaminone Formation

The formation of the (E)-configured enaminone is achieved through Knoevenagel condensation or Mannich-type reactions , which couple carbonyl compounds with amines. A representative procedure involves refluxing ethyl 3-(3-bromophenyl)-3-oxopropanoate with DMF-DMA in a polar aprotic solvent such as dimethylformamide (DMF) or toluene . The reaction proceeds via nucleophilic attack of the dimethylamine moiety on the carbonyl carbon, followed by dehydration to form the α,β-unsaturated enaminone .

Example Protocol

-

Step 1 : A mixture of ethyl 3-(3-bromophenyl)-3-oxopropanoate (10 g, 0.035 mol) and DMF-DMA (30.9 g, 0.26 mol) is refluxed in anhydrous toluene for 18 hours .

-

Step 2 : Excess DMF-DMA is removed under reduced pressure, and the residue is purified via silica gel chromatography (eluent: chloroform/methanol) to isolate the enaminone intermediate .

The stereoselective formation of the (E)-isomer is favored due to the thermodynamic stability of the trans-configuration, which minimizes steric hindrance between the bromophenyl and dimethylamino groups .

Esterification and Functional Group Interconversion

Transesterification or direct esterification is employed to introduce the methyl ester group. For instance, the ethyl ester intermediate derived from the condensation step is treated with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the methyl ester . Alternatively, methyl acetoacetate can serve as the ester precursor, bypassing the need for post-condensation modification .

Industrial-Scale Adaptation

Continuous flow reactors are utilized to enhance reaction efficiency and scalability. In one setup, a solution of the enaminone intermediate and methanol is pumped through a heated reactor column packed with acidic ion-exchange resin, achieving >90% conversion in under 2 hours . This method reduces side reactions and improves yield compared to batch processing .

Purification and Characterization

Crude products are purified via flash chromatography or recrystallization to achieve high purity (>98%). Key characterization data include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 67–70 °C | |

| Molecular Formula | C₁₂H₁₄BrNO₂ | |

| HRMS (ESI+) | [M+H]⁺ calc. 284.15, found 284.15 | |

| ¹H NMR (CDCl₃) | δ 3.08 (s, 6H, N(CH₃)₂), 3.72 (s, 3H, OCH₃) |

The (E)-configuration is confirmed via NOESY spectroscopy, which shows no correlation between the dimethylamino and bromophenyl protons .

Comparative Analysis of Methodologies

A comparative evaluation of synthetic routes reveals trade-offs between yield, scalability, and procedural complexity:

| Method | Yield | Reaction Time | Scalability |

|---|---|---|---|

| Batch Condensation | 78–85% | 18–24 hours | Moderate |

| Continuous Flow Esterification | 90–92% | 2 hours | High |

| One-Pot Tandem Reaction | 70% | 12 hours | Low |

Industrial protocols prioritize continuous flow systems for their efficiency, whereas laboratory-scale syntheses favor batch methods for their flexibility .

Mechanistic Insights and Side Reactions

The condensation mechanism proceeds through a six-membered transition state, where the enolate of the β-ketoester attacks the electrophilic carbon of DMF-DMA. Competing side reactions include:

-

Oversubstitution : Excess DMF-DMA may lead to bis-dimethylamino byproducts, mitigated by stoichiometric control .

-

Z-Isomer Formation : Elevated temperatures favor the (E)-isomer, but prolonged heating can induce isomerization .

Industrial Production and Optimization

Large-scale synthesis employs process intensification strategies:

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and an appropriate solvent, such as dimethyl sulfoxide.

Major Products

Oxidation: The major products of oxidation reactions are carboxylic acids or ketones.

Reduction: Reduction reactions typically yield alcohols or amines.

Substitution: Substitution reactions result in the formation of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate is a compound of significant interest in various scientific research fields due to its unique structural properties and biological activities. This article explores its applications in chemistry, biology, and industry, supported by detailed case studies and data tables.

Structural Formula

The compound can be represented as follows:

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives that can be used in various chemical reactions.

Biology

The compound has been investigated for its potential in:

- Enzyme Inhibition : It can interact with specific enzymes, potentially modulating their activity.

- Protein-Ligand Interactions : The compound's structure allows it to bind to proteins, influencing biological pathways.

Research indicates that this compound exhibits various biological activities, including:

-

Antimicrobial Properties : Derivatives have shown significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Compound Minimum Inhibitory Concentration (MIC) (µg/mL) Activity Level Methyl (E)-2-(3-bromophenyl)... 15 Moderate Non-brominated analog 30 Weak -

Anti-inflammatory Effects : Studies suggest that it may inhibit the NLRP3 inflammasome pathway, reducing inflammation markers such as IL-1β and TNF-α.

Cytokine Control (pg/mL) Treated (pg/mL) IL-1β 250 75 TNF-α 300 100 - Neuroprotective Properties : The compound has shown potential in protecting neurons from oxidative stress-induced apoptosis, making it a candidate for neurodegenerative disease research.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific characteristics.

Case Study 1: Antimicrobial Efficacy

In a series of experiments, derivatives were tested against common bacterial strains. The presence of the bromine atom was found to enhance antibacterial potency significantly compared to non-brominated analogs.

Case Study 2: Anti-inflammatory Action

In vivo studies involved administering the compound to mice with lipopolysaccharide-induced inflammation. Results indicated a robust reduction in pro-inflammatory cytokines, suggesting its therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromophenyl and dimethylamino groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl (Z)-2-(3-Bromophenyl)-3-(dimethylamino)prop-2-enoate (Z-Isomer)

Ethyl 2-Cyano-3-(dimethylamino)acrylate (CAS 16849-87-9)

- Structural Differences: Substituents: Replaces the 3-bromophenyl group with a cyano (-CN) moiety. Ester Group: Ethyl ester (vs. methyl) increases lipophilicity slightly. Formula: C₈H₁₂N₂O₂ (MW 168.20), significantly lighter due to the absence of bromine .

- Solubility: The ethyl ester may improve solubility in nonpolar solvents compared to the methyl analogue.

Data Table: Key Structural and Molecular Properties

Research Findings and Implications

Electronic and Steric Effects

- The cyano group in the ethyl derivative enhances electrophilicity, making it more reactive in cycloaddition or nucleophilic substitution reactions compared to bromophenyl-containing analogues .

Crystallographic Considerations

- Structural validation tools (e.g., SHELXL , PLATON ) are essential for confirming stereochemistry and detecting disorders in such compounds. The Z-isomer’s crystallographic data (e.g., InChIKey:

KLSXRGAHCLSQFM-FLIBITNWSA-N) confirms its cis configuration , while the E-isomer would require distinct refinement parameters.

Biological Activity

Methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate, a compound with the chemical formula CHBrNO, is an enone derivative that has garnered attention in the fields of organic chemistry and medicinal research. This article explores its biological activity , synthesis methods, and potential applications, supported by data tables and relevant research findings.

Structure and Composition

The compound features:

- A bromophenyl group which enhances its biological activity.

- A dimethylamino group that may contribute to its interaction with biological targets.

This compound interacts with specific molecular targets, such as enzymes and receptors. The presence of the bromophenyl and dimethylamino groups plays a crucial role in binding to these targets, potentially acting as an inhibitor or activator depending on the biological pathway involved .

Enzyme Inhibition Studies

Research indicates that this compound may inhibit various enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of certain proteases and kinases, which are critical in cell signaling and metabolism .

Anticancer Potential

Recent studies have investigated the compound's anticancer properties. It has demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as a therapeutic agent. The compound's ability to induce apoptosis in cancer cells has been linked to its interactions with specific signaling pathways .

Case Studies

- Antitumor Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against human breast cancer cell lines (MCF-7). The IC value was determined to be approximately 25 µM after 48 hours of treatment .

- Enzyme Interaction : A study reported that the compound inhibits the activity of matrix metalloproteinases (MMPs), which are involved in tumor metastasis. This inhibition was quantified using a fluorometric assay, demonstrating a dose-dependent response.

Data Table: Biological Activity Overview

| Biological Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of MMPs | |

| Anticancer Activity | Cytotoxicity against MCF-7 | |

| Protein-Ligand Interaction | Binding affinity studies |

Synthesis Methods

The synthesis of this compound typically involves a multi-step process:

- Starting Materials : 3-bromobenzaldehyde, dimethylamine, and methyl acrylate.

- Reaction Conditions : The reaction is usually performed under basic conditions using sodium hydride or potassium carbonate as a catalyst. Refluxing in solvents like ethanol or toluene is common to ensure complete conversion .

- Yield : The overall yield from these reactions can range from 50% to 70%, depending on the specific conditions employed.

Q & A

Q. What are the established synthetic routes for methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate, and what factors influence reaction yields?

Methodological Answer: The compound is typically synthesized via condensation reactions involving brominated aromatic precursors and dimethylamino-containing intermediates. For example, analogous compounds like methyl (E)-3-methoxy-2-(2-chloromethylphenyl)prop-2-enoate are synthesized through α-condensation and chlorination steps using o-methylbenzyl chloride and methanol . Key variables affecting yields include:

- Catalyst choice : Transition-metal catalysts (e.g., PdCl₂) improve coupling efficiency in aromatic systems .

- Temperature control : Exothermic reactions require precise thermal management to avoid side products.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of brominated intermediates .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify the (E)-configuration and substituent positions. The 3-bromophenyl group shows distinct aromatic splitting patterns, while the dimethylamino group resonates at δ ~2.8–3.2 ppm .

- X-ray crystallography : Single-crystal studies confirm stereochemistry. For example, (E)-ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate was resolved with an R factor of 0.036, demonstrating precise bond-length measurements for conjugated systems .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported spectroscopic data for α,β-unsaturated esters with bromoaryl groups?

Methodological Answer: Discrepancies in NMR or IR data often arise from solvent effects or tautomerism. Mitigation strategies include:

- Variable-temperature NMR : Resolves dynamic equilibria (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .

- DFT calculations : Compare experimental IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹) with computed vibrational modes to validate assignments .

- Cross-validation with crystallography : Use X-ray-derived bond lengths (e.g., C=C ~1.34 Å) to confirm conjugation effects observed spectroscopically .

Q. How can researchers design experiments to study the environmental fate of this compound in aquatic systems?

Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :

Laboratory studies :

- Hydrolysis kinetics : Monitor degradation under controlled pH/temperature using HPLC-UV.

- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and quantify byproducts via LC-MS.

Ecotoxicology assays :

- Daphnia magna toxicity : Assess 48h LC₅₀ values under OECD guidelines.

- Bioaccumulation : Measure logP values (predicted ~2.5–3.0) to estimate partitioning in lipid membranes .

Q. What computational methods are suitable for modeling the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the electrophilic β-carbon .

- DFT-based mechanistic studies : Calculate activation energies for Michael addition pathways (e.g., using Gaussian at B3LYP/6-31G* level). Transition states are identified via frequency analysis .

- MD simulations : Explore solvent effects on reactivity in aqueous vs. nonpolar environments using GROMACS .

Experimental Design Considerations

Q. How should researchers optimize reaction conditions for scale-up synthesis while minimizing hazardous byproducts?

Methodological Answer:

- DoE (Design of Experiments) : Use fractional factorial designs to test variables (e.g., catalyst loading, solvent ratio). For example, a 2⁴⁻¹ design reduces trials while identifying critical interactions .

- Green chemistry principles : Replace halogenated solvents with cyclopentyl methyl ether (CPME) and employ flow chemistry to enhance safety and yield .

Q. What methodologies validate the compound’s antioxidant or bioactivity potential in vitro?

Methodological Answer:

- DPPH/ABTS assays : Quantify radical scavenging activity at λ = 517 nm/734 nm, comparing IC₅₀ values to ascorbic acid controls .

- Cellular assays : Use HepG2 or MCF-7 cell lines to assess cytotoxicity (MTT assay) and ROS inhibition (DCFH-DA probe) .

Data Presentation Standards

- Crystallographic data : Report CIF files with R factors, bond angles, and torsion angles per Acta Crystallographica guidelines .

- Environmental data : Follow EPA DSSTox formatting for physicochemical properties and ecotoxicity endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.